N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine is a complex organic compound characterized by its unique structure, which includes a benzodioxin moiety and a nitropyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the benzodioxin core. This can be achieved through the reaction of 1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions. The nitropyrimidine group is then introduced through nitration reactions, often using nitric acid or other nitrating agents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistency and efficiency. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine has been studied for its potential antibacterial and antifungal properties. It can inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it useful in designing therapeutic agents for various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine exerts its effects involves interactions with specific molecular targets. The nitropyrimidine group can bind to enzymes or receptors, leading to the inhibition of biological processes. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Acetamidobenzenesulfonamide: Used as an antibacterial agent.
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Bromobenzenesulfonamide: Investigated for potential therapeutic applications in Alzheimer's disease.
Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity
Properties
IUPAC Name |
4-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c13-11-10(17(18)19)12(15-6-14-11)16-7-1-2-8-9(5-7)21-4-3-20-8/h1-2,5-6H,3-4H2,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFNGYIAKAWZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=NC(=C3[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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